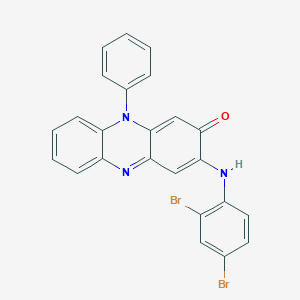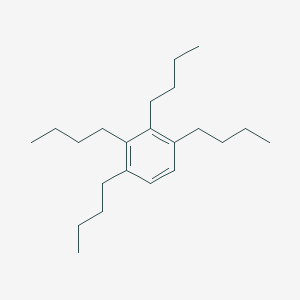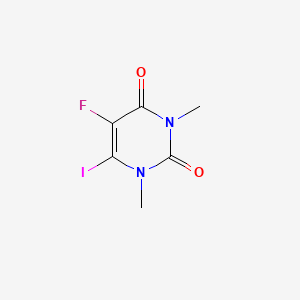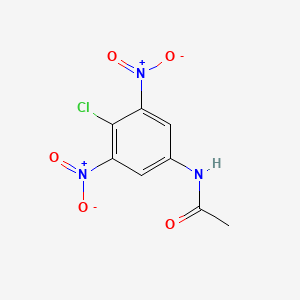
6-(4-Methylphenyl)-5-nitrohexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylphenyl)-5-nitrohexan-2-one is an organic compound characterized by the presence of a nitro group and a methylphenyl group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-5-nitrohexan-2-one typically involves the nitration of 6-(4-Methylphenyl)hexan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylphenyl group can be further functionalized using reagents like halogens or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-(4-Methylphenyl)-5-nitrohexan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that could be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in the manufacture of dyes, pigments, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylphenyl)-5-nitrohexan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate enzyme activities or receptor functions, contributing to its observed biological activities.
Comparación Con Compuestos Similares
4-Methylpropiophenone: Shares the methylphenyl group but lacks the nitro group, resulting in different chemical reactivity and applications.
2-Methoxy-6-(4-methylphenyl)imino]methylphenol: Contains a similar aromatic structure but with different functional groups, leading to distinct biological activities and uses.
Mephedrone (4-MMC): A substituted cathinone with a similar aromatic structure but different functional groups, known for its psychoactive properties.
Uniqueness: 6-(4-Methylphenyl)-5-nitrohexan-2-one is unique due to the presence of both a nitro group and a methylphenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112668-21-0 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)-5-nitrohexan-2-one |
InChI |
InChI=1S/C13H17NO3/c1-10-3-6-12(7-4-10)9-13(14(16)17)8-5-11(2)15/h3-4,6-7,13H,5,8-9H2,1-2H3 |
Clave InChI |
XTQBGBSEJHPMKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(CCC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
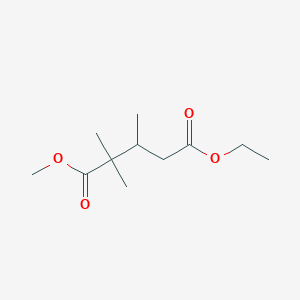
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)


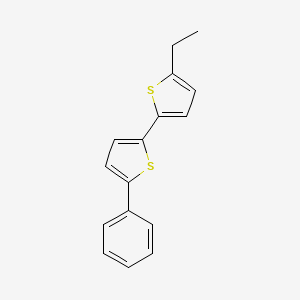
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)

